molecular formula C14H8Cl2N2OS B5519659 N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide

N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide

Cat. No.: B5519659
M. Wt: 323.2 g/mol
InChI Key: FGKJKMVSFCIGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide is a useful research compound. Its molecular formula is C14H8Cl2N2OS and its molecular weight is 323.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.9734394 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • A study detailed the synthesis and characterization of new derivatives of N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide, showing their psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial actions (Zablotskaya et al., 2013).

Antitumor Applications

  • Research into benzothiazole derivatives, including those related to this compound, has indicated potent and selective antitumor activity against various cancer cell lines. This work has led to insights into their mechanism of action, highlighting their potential as novel anticancer agents (Chua et al., 1999).

Chemical Stability and Reactivity

  • Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the exploration of this compound derivatives. These studies aimed at enhancing stability and reducing metabolic deacetylation, showcasing the chemical's role in drug design and development (Stec et al., 2011).

Material Science and Corrosion Inhibition

  • Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel, demonstrating how modifications to the benzothiazole structure, including those similar to this compound, can enhance stability and inhibition efficiency in acidic environments (Hu et al., 2016).

Antimicrobial and Antibacterial Activity

  • Synthesis and antibacterial studies on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, including derivatives related to this compound, have shown significant activity against various microorganisms, underscoring the potential for these compounds in developing new antimicrobial agents (Obasi et al., 2017).

Safety and Hazards

Sigma-Aldrich provides “N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Future Directions

The future directions for “N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities associated with benzothiazole derivatives, there may be potential for the development of new therapeutic agents .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-5-3-4-8(12(9)16)13(19)18-14-17-10-6-1-2-7-11(10)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJKMVSFCIGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.